molecular formula C15H23F2N3O2 B7094648 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide

Cat. No.: B7094648
M. Wt: 315.36 g/mol
InChI Key: SKJPJEZOWVYOGO-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide is a synthetic organic compound Its structure includes a piperidine ring, a pyrrolidinone moiety, and a difluoromethylidene group

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2N3O2/c1-15(2,3)20-9-11(8-12(20)21)18-14(22)19-6-4-10(5-7-19)13(16)17/h11H,4-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJPJEZOWVYOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC(=O)N2CCC(=C(F)F)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the difluoromethylidene group, and the attachment of the pyrrolidinone moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic interventions.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine derivatives, pyrrolidinone-containing molecules, and difluoromethylidene-substituted compounds.

Uniqueness

The uniqueness of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

For detailed and specific information, consulting scientific literature, chemical databases, and research articles would be necessary

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